molecular formula C13H16OSi B100924 Silane, trimethyl(2-naphthalenyloxy)- CAS No. 18081-08-8

Silane, trimethyl(2-naphthalenyloxy)-

Cat. No.: B100924
CAS No.: 18081-08-8
M. Wt: 216.35 g/mol
InChI Key: HJWDNWKQENUSKL-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of a trimethylsilyl group attached to a 2-naphthalenyloxy moiety. It has gained attention in recent years due to its potential biological activity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of silane, trimethyl(2-naphthalenyloxy)- typically involves the reaction of 2-naphthol with trimethylchlorosilane in the presence of a base such as pyridine or triethylamine. The reaction proceeds via the formation of a silyl ether linkage between the naphthol and the trimethylsilyl group .

Industrial Production Methods

Industrial production of silane derivatives often involves the use of dichlorosilanes as starting materials. These compounds undergo hydrolysis or methanolysis to form linear and cyclic oligomeric siloxanes, which can then be further functionalized to produce various silane derivatives .

Chemical Reactions Analysis

Types of Reactions

Silane, trimethyl(2-naphthalenyloxy)- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of silane, trimethyl(2-naphthalenyloxy)- involves its ability to donate hydride ions in reduction reactions. This property is due to the presence of the silicon-hydrogen bond, which can be cleaved to release a hydride ion. The compound can also form stable silyl ethers through the reaction with alcohols, providing protection for hydroxyl groups in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Silane, trimethyl(2-naphthalenyloxy)- is unique due to the presence of the 2-naphthalenyloxy moiety, which imparts specific chemical properties and potential biological activity. This distinguishes it from other silane derivatives that do not contain aromatic groups .

Properties

IUPAC Name

trimethyl(naphthalen-2-yloxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16OSi/c1-15(2,3)14-13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJWDNWKQENUSKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334049
Record name Silane, trimethyl(2-naphthalenyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18081-08-8
Record name Silane, trimethyl(2-naphthalenyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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